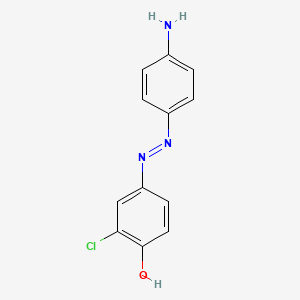
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a chloro group and a 3,3-dimethyl-butyl group.
準備方法
The synthesis of 6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrimidine Ring: Starting with basic building blocks such as urea and β-diketones, the pyrimidine ring is constructed through cyclization reactions.
Chlorination: Introduction of the chloro group at the 6-position of the pyrimidine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Alkylation: Attachment of the 3,3-dimethyl-butyl group to the nitrogen atom at the 4-position of the pyrimidine ring through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various diseases, including viral infections.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: The compound may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates . This inhibition can lead to therapeutic effects in the treatment of diseases where proteases play a critical role.
類似化合物との比較
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine can be compared with other similar compounds, such as:
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-2,4-diaMine: Differing in the position of the diaMine group.
This compound analogs: Variations in the alkyl group or other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs .
特性
分子式 |
C10H17ClN4 |
|---|---|
分子量 |
228.72 g/mol |
IUPAC名 |
6-chloro-4-N-(3,3-dimethylbutyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H17ClN4/c1-10(2,3)4-5-13-9-7(12)8(11)14-6-15-9/h6H,4-5,12H2,1-3H3,(H,13,14,15) |
InChIキー |
KDDOEUDENVDKBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCNC1=C(C(=NC=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)




![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)




![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)


